Product packaging for Bis(dinitrophenyl)lysine(Cat. No.:CAS No. 1655-49-8)

Bis(dinitrophenyl)lysine

Cat. No.: B158420
CAS No.: 1655-49-8
M. Wt: 478.4 g/mol
InChI Key: XFVSVNWYIWINEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(dinitrophenyl)lysine, also known as this compound, is a useful research compound. Its molecular formula is C18H18N6O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N6O10 B158420 Bis(dinitrophenyl)lysine CAS No. 1655-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(2,4-dinitroanilino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O10/c25-18(26)15(20-14-7-5-12(22(29)30)10-17(14)24(33)34)3-1-2-8-19-13-6-4-11(21(27)28)9-16(13)23(31)32/h4-7,9-10,15,19-20H,1-3,8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVSVNWYIWINEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-49-8
Record name NSC89640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N2,N6-bis(2,4-dinitrophenyl)-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Fluorometric Assays:fluorometric Kits Operate on a Similar Enzymatic Principle but Utilize a Fluorogenic Probe for Detection.cellbiolabs.comsigmaaldrich.comthe Hydrogen Peroxide Produced from the Lysine Oxidase Reaction Reacts with the Probe in a Process Also Catalyzed by Hrp.cellbiolabs.comthis Reaction Yields a Highly Fluorescent Product.cellbiolabs.comsigmaaldrich.comthe Fluorescence Intensity is Measured with a Fluorescence Microplate Reader at Specific Excitation and Emission Wavelengths E.g., Ex/em = 538/587 Nm .sigmaaldrich.comabcam.co.jpthese Assays Are Often More Sensitive Than Their Colorimetric Counterparts, with Some Kits Capable of Detecting Lysine Concentrations Below 5 µm.sigmaaldrich.comabcam.co.jp

The table below summarizes the key features of these assay kits.

FeatureColorimetric Lysine (B10760008) AssayFluorometric Lysine Assay
Primary Enzyme Lysine OxidaseLysine Oxidase
Detected Byproduct Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)
Detection Mechanism HRP-catalyzed reaction with a colorimetric probeHRP-catalyzed reaction with a fluorogenic probe
Output Signal Color (Absorbance)Fluorescence
Typical Sensitivity Micromolar range (e.g., ~1.56 µM) cellbiolabs.comSub-micromolar to low micromolar range (e.g., < 5 µM) sigmaaldrich.comabcam.co.jp
Analytes Measured Free L-lysineFree L-lysine

Profiling of Lysine Reactive Proteins Using Chemical Probes

Beyond simple quantification, a major goal in chemical biology is to understand the functional state of proteins within their native environment. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to map the reactivity of amino acid residues on a global scale. nih.govnih.gov This approach has been adapted to create a proteome-wide atlas of lysine reactivity, identifying functionally important and potentially "druggable" lysine residues. nih.govnih.gov

The methodology relies on the use of specially designed chemical probes. google.com These probes are typically small molecules that contain a reactive group (an "electrophilic warhead") that covalently binds to nucleophilic amino acids like lysine, and a reporter tag (such as an alkyne or azide) for subsequent detection and enrichment. researchgate.netresearchgate.net Dinitrophenyl esters are among the aminophilic electrophiles that have been used in these profiling studies. google.com

The general workflow for lysine reactivity profiling is as follows:

Labeling: A cell lysate or even intact living cells are treated with a lysine-reactive chemical probe. researchgate.netresearchgate.net The probe covalently attaches to accessible and reactive lysine residues throughout the proteome. Lysines with heightened reactivity, often due to a unique local microenvironment (e.g., low pKa) or protein conformation, are labeled more readily. researchgate.net

Reporter Tag Conjugation: The proteome, now containing probe-labeled proteins, is treated with a reporter molecule (e.g., a biotin-azide) that attaches to the probe's reporter tag via click chemistry (e.g., CuAAC). researchgate.net

Enrichment and Analysis: The biotin-tagged proteins are enriched from the complex mixture using streptavidin-conjugated beads. The enriched proteins are then digested (e.g., with trypsin), and the resulting labeled peptides are analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

By comparing the labeling intensity under different conditions or with different probe concentrations, researchers can generate a quantitative profile of thousands of lysine residues. nih.govresearchgate.net This has led to the identification of hundreds of "hyper-reactive" lysines, which are often located at functionally significant sites such as enzyme active sites, allosteric pockets, and protein-protein interaction interfaces. nih.govresearchgate.net This information is invaluable for discovering new biochemical pathways and for developing novel covalent ligands and therapeutic agents that target specific lysine residues. nih.govgoogle.com

The table below outlines the types of chemical probes and their applications in lysine reactivity profiling.

Probe Type / Reactive GroupPrinciple of ActionApplication in Lysine ProfilingReference
Activated Esters (e.g., STP, Dinitrophenyl) Electrophilic group reacts with nucleophilic lysine ε-amino group to form a stable amide bond.Global, quantitative profiling of lysine reactivity in proteomes to identify functional and ligandable sites. google.comresearchgate.netresearchgate.net
ortho-Phthalaldehyde (OPA) based probes Reacts chemoselectively and rapidly with lysine under physiological conditions to form phthalimidines.Used for efficient and selective labeling, particularly for mapping lysine reactivity on the cell surface. nih.gov
N-acyl-N-alkyl sulfonamides Ligand-directed chemistry where the reactive group rapidly modifies a lysine residue proximal to a specific ligand-binding site.Enables rapid and selective covalent labeling and inhibition of specific intracellular target proteins. d-nb.info
Hydrazine Probes Nucleophilic probes used in 'reverse-polarity' ABPP to react with and capture protein-bound electrophiles.Used to identify electrophilic post-translational modifications, including those involving lysine indirectly. matthewslab.org

Structural Elucidation and Conformational Analysis of Bis Dinitrophenyl Lysine and Its Conjugates

Chromatographic and Spectroscopic Characterization Techniques

A variety of chromatographic and spectroscopic methods are employed to ensure the purity of bis(dinitrophenyl)lysine and to quantify its derivatives. These techniques are also crucial for studying the modifications that occur upon conjugation with proteins.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dinitrophenyl (DNP) derivatives of amino acids, including this compound. springernature.comoup.com Reversed-phase HPLC (RP-HPLC) is the preferred method for quantitative amino acid analysis following pre-column derivatization. springernature.com This derivatization is essential as it introduces chromophores, like the dinitrophenyl group, which are necessary for detection and for interaction with the stationary phase of the HPLC column, allowing for high-resolution separation. springernature.com

Several HPLC methods have been developed for the quantitation of ε-DNP-lysine, a related compound. oup.com These methods often utilize different wavelengths for detection, mobile phase pH, and hydrolysis conditions. oup.com For instance, one method employs a mobile phase of acetonitrile (B52724) and 0.01M acetate (B1210297) buffer (pH 5) at a flow rate of 2 mL/min, with detection at 360 nm. oup.com Another approach uses a mobile phase of 0.1M phosphate (B84403) buffer (pH 7.0) and acetonitrile (35:65) at a flow rate of 1.5 mL/min, with detection at 254 nm. oup.com The use of micellar mobile phases, such as sodium dodecyl sulfate, has also been explored for the separation of 2,4-dinitrophenyl derivatives of amino acids. researchgate.net The purity of commercially available Nα,Nε-Bis(2,4-dinitrophenyl)-L-lysine is often stated to be greater than 97.0% as determined by HPLC. labsolu.ca

Spectrophotometric Determination of Dinitrophenyl Lysine (B10760008) Derivatives

Spectrophotometry is a widely used method for the determination of DNP derivatives. The dinitrophenyl group has a characteristic absorbance spectrum, which allows for its quantification. researchgate.net The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in these determinations. wikipedia.org

For DNP-lysine, the molar extinction coefficient has been reported to be 1.75 x 10⁴ M⁻¹cm⁻¹ at 362 nm and 17,530 M⁻¹cm⁻¹ at 360 nm. nstl.gov.cnkarger.com These values are crucial for calculating the concentration of DNP-lysine in solution using the Beer-Lambert law. wikipedia.org The binding of DNP-lysine to specific antibodies, such as the MOPC-315 myeloma protein, can induce optical activity, which can be measured by circular dichroism, providing another means of analysis. nstl.gov.cn It has been noted that DNP-lysine is not completely stable during acid hydrolysis, which may necessitate the use of correction factors in quantitative analyses. researchgate.net

Mass Spectrometry for Molecular Confirmation and Analysis of Modifications

Mass spectrometry (MS) is a powerful analytical technique for protein research, enabling the identification, characterization, and quantification of proteins and their modifications. nih.govthermofisher.com In the context of this compound, mass spectrometry can be used to confirm the molecular weight of the compound and to analyze proteins that have been modified with dinitrophenyl groups. researchgate.netsoton.ac.uk

For instance, μPLC (micro-liquid chromatography) coupled with tandem mass spectrometry has been used to identify dinitrophenylated proteins. researchgate.net Another approach involves the analysis of electroblotted proteins, where proteins are transferred to a membrane and then analyzed by mass spectrometry, which can provide better protein coverage, especially for membrane proteins. nih.gov The molecular weight of Nα,Nε-Bis(2,4-dinitrophenyl)-L-lysine is 478.37 g/mol . scbt.com

Advanced Structural Biology Approaches for this compound-Protein Complexes

To understand the precise molecular interactions between this compound and proteins, advanced structural biology techniques are indispensable. These methods provide atomic-level details of the binding event and any resulting conformational changes in the protein.

X-ray Crystallography of Cocrystals with Immunoglobulin Light Chains

X-ray crystallography is a primary method for determining the three-dimensional structure of macromolecular complexes. riken.jpresearchgate.net Studies involving the cocrystallization of this compound with immunoglobulin light chain dimers have yielded significant insights. In one such study, difference Fourier analyses at 3.5 Å resolution revealed two ligand molecules bound in tandem along the interface of the variable (V) domains of the protein. nih.gov

One this compound molecule adopted an almost fully extended conformation, with the ε-DNP ring near the floor of the main binding cavity and the α-DNP ring located outside the rim of the cavity. nih.gov The second ligand molecule was found in a deep pocket beneath the main cavity in a very compact conformation. nih.gov In another study, the crystal structure of the Fab fragment of a murine monoclonal anti-dinitrophenyl-spin-label antibody complexed with its hapten was solved at 2.9 Å resolution. rcsb.orgstanford.edu The dinitrophenyl ring of the hapten was observed to be sandwiched between the indole (B1671886) rings of two tryptophan residues, Trp96 of the heavy chain and Trp91 of the light chain. rcsb.orgstanford.edu

Analysis of Ligand-Induced Conformational Changes in Protein Binding Sites

The binding of a ligand to a protein can induce conformational changes in the protein's binding site, a phenomenon known as "induced fit". pnas.org These changes can be subtle or dramatic and are crucial for the biological function of the protein. frontiersin.org

In the case of the Mcg immunoglobulin light chain dimer, the binding of one of the two this compound molecules occurred without significant conformational changes in the protein. nih.govnih.gov However, the binding of the second, more compact ligand molecule in a deep pocket resulted in an expansion of that pocket to accommodate the oversized ligand. nih.govnih.gov This demonstrates that a single protein can exhibit both binding with and without accompanying conformational changes. nih.gov The binding of haptens can also lead to conformational changes in antibodies. scispace.com Generally, ligand binding alters the conformational landscape of enzymes and other proteins, leading to both local and long-range structural rearrangements. frontiersin.org

Assessment of Accessibility of Protein-Bound Dinitrophenyl Groups

The accessibility of dinitrophenyl (DNP) groups conjugated to proteins is a critical factor influencing their interaction with antibodies and other molecules. Various biophysical techniques have been employed to probe the availability of these haptenic groups, providing insights into the conformational dynamics of the protein carrier and the nature of the hapten-antibody binding.

A primary method for assessing the accessibility of protein-bound DNP groups is through fluorescence quenching studies. nih.govnih.govsemanticscholar.org This technique relies on the ability of the DNP group to quench the intrinsic tryptophan fluorescence of proteins, such as antibodies, upon binding. By titrating a solution of anti-DNP antibodies with a DNP-protein conjugate and measuring the decrease in fluorescence, researchers can determine the stoichiometry and affinity of the interaction. nih.govsemanticscholar.org

One study utilized a series of N-(N-dinitrophenylaminoalkyl)maleimides with varying alkyl chain lengths (two, four, and six carbons) to attach DNP groups to the thiol group of mercaptalbumin. The quenching of the protein's own tryptophan fluorescence was used to monitor the reaction kinetics. Subsequently, the accessibility of these protein-bound DNP groups was assessed by their ability to quench the fluorescence of univalent fragments of anti-DNP antibodies. The results indicated that the DNP groups were fully available to the antibody, even with a short alkyl chain linker. nih.gov

However, the binding affinity was affected by the protein carrier. The apparent dissociation constants for the interaction between anti-DNP antibody fragments and the DNP-mercaptalbumin conjugates were found to be significantly greater than that for the free hapten, ε-(N-Dnp)-aminohexanoate. This suggests that while the DNP group is accessible, the protein carrier can influence the binding energetics. nih.gov Similar findings were reported for [dnp-Lys41]ribonuclease A, which also showed an increased dissociation constant upon binding to anti-DNP antibody. nih.gov From these increased dissociation constants, it was concluded that the DNP group spends a very small fraction of its time (no more than 0.1%) in a state where it is dissociated and available to the antibody. nih.gov

The carrier molecule's influence on binding is further highlighted in studies using dinitrophenyl-poly-l-lysine (DNP-PLL) conjugates. nih.govrupress.org Equilibrium measurements using fluorescence quenching demonstrated carrier specificity. Anti-DNP-PLL antibodies exhibited a higher average intrinsic association constant (K₀) with the DNP-PLL conjugate than with the univalent hapten, ε-DNP-L-lysine. nih.gov This indicates a favorable energetic contribution from the poly-l-lysine carrier to the binding interaction.

The table below summarizes the energetic contributions of the carrier molecule in the binding of anti-DNP antibodies to DNP-poly-l-lysine conjugates.

Antibody TypeInteracting LigandFree Energy Contribution of Carrier (kcal/mole)
Intact anti-DNP-PLL antibodiesDNP(0.6)-PLL(240)-0.8 to -2.1
Intact anti-DNP-protein antibodiesDNP(0.6)-PLL(240)up to +2.4
Fab' fragment of anti-DNP-PLLDNP(0.6)-PLL(240)-0.4
Data sourced from reference nih.gov

These data illustrate that for antibodies raised against DNP-PLL, the PLL carrier enhances binding (negative free energy contribution). Conversely, for antibodies raised against other DNP-proteins, the PLL carrier can be repulsive (positive free energy contribution). nih.gov

The kinetics of association between DNP-protein conjugates and anti-DNP antibodies have also been investigated. The second-order rate constants for the association of DNP-mercaptalbumins with anti-DNP antibody fragments were determined to be of a similar magnitude to those observed in other protein-antiprotein antibody interactions. nih.gov

The table below presents the second-order rate constants for the reaction of DNP-maleimides with mercaptalbumin and the association of DNP-mercaptalbumins with anti-DNP antibody fragments.

ReactantsSecond-Order Rate Constant
DNP-maleimides and mercaptalbuminSimilar to low-molecular-weight thiol compounds and maleimides
DNP-mercaptalbumins and anti-DNP antibody fragmentsSimilar to other protein-antiprotein antibody interactions
Data sourced from reference nih.gov

Furthermore, studies with multivalent DNP-BSA conjugates have employed models that consider the transient exposure of hapten groups. These models suggest that not all DNP groups on the protein surface are equally available for binding at any given time, and their availability can be restricted. aai.org This highlights the dynamic nature of protein conformations and their impact on the accessibility of conjugated haptens.

Biochemical Interactions and Molecular Mechanisms of Bis Dinitrophenyl Lysine

Mechanisms of Protein Modification and Labeling by Dinitrophenyl Groups

The dinitrophenyl (DNP) group is a valuable chemical moiety in biochemistry, primarily utilized for the modification and labeling of proteins. Its utility stems from the reactivity of compounds like 2,4-dinitrofluorobenzene (DNFB), an activated aryl halide, which readily participates in nucleophilic aromatic substitution reactions with various functional groups found in proteins. wiley.commdpi.com This reactivity allows for the stable, covalent attachment of the DNP marker to proteins, facilitating a range of analytical and functional studies. wiley.comcymitquimica.com

The primary sites of dinitrophenylation on a protein are nucleophilic amino acid residues. wiley.com The reaction is not exclusively limited to one type of amino acid. While the ε-amino group of lysine (B10760008) is a frequent target, other residues with sufficiently nucleophilic side chains also react. wiley.commdpi.com These include the sulfhydryl group of cysteine, the imidazole (B134444) imino-nitrogen of histidine, and the phenolic hydroxyl group of tyrosine. wiley.com The N-terminal alpha-amino group of a polypeptide chain is also susceptible to this modification. wiley.com

The underlying chemical mechanism involves the nucleophilic attack by the amino, sulfhydryl, or hydroxyl group on the electron-deficient aromatic ring of the DNP reagent, leading to the displacement of a leaving group, typically a halide. mdpi.com For instance, the amine functionality of a lysine residue attacks the carbon atom bonded to the fluorine in DNFB, resulting in the formation of a stable dinitrophenyl-amine bond. mdpi.com This reaction is thermodynamically highly favorable. mdpi.com The resulting modified protein contains one or more DNP groups, which act as a stable tag. The bis(dinitrophenyl)lysine compound itself is a derivative of lysine that has been modified on both its α-amino and ε-amino groups with 2,4-dinitrophenyl moieties. cymitquimica.com

Achieving specificity in protein labeling is crucial for accurately interpreting experimental results. While dinitrophenylating agents can react with several types of amino acid residues, the chemoselectivity of the labeling process can be controlled. wiley.com The reactivity of a specific functional group within a protein is significantly influenced by its local microenvironment, including its accessibility and pKa. wiley.com This inherent difference in reactivity can sometimes be exploited to label a single, unique residue within a specific site on the protein under carefully controlled reaction conditions. wiley.com

Furthermore, a strategy involving a reversible modification can be employed to enhance specificity. This method consists of two main steps: first, the protein is treated with a dinitrophenylating agent under conditions that lead to the modification of all susceptible groups (lysine, cysteine, tyrosine, histidine). wiley.com Subsequently, the modified protein is treated with a thiol-containing reagent. This thiolysis step selectively cleaves the DNP group from cysteine, histidine, and tyrosine residues, but not from amino groups (lysine and N-terminus). wiley.com This process effectively converts dinitrophenylation into a method for specifically and irreversibly labeling the amino groups of a protein. wiley.com This approach was notably used in the labeling of the combining site of anti-DNP antibodies, where both tyrosine and lysine residues were initially labeled, but subsequent thiolysis allowed for the specific investigation of the DNP-lysine interaction. wiley.com

The covalent attachment of DNP groups serves as a powerful tool for investigating various aspects of protein biochemistry. The DNP moiety can be used as a probe for mapping the three-dimensional structure of enzyme active sites and other protein binding pockets. wiley.com By modifying specific residues and assessing the impact on protein function, researchers can identify critical components of a protein's active or allosteric sites.

In the field of immunology, the DNP group functions as a well-defined hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. cymitquimica.com This property is fundamental to studying the principles of antigen-antibody recognition, affinity maturation, and the specificity of the immune response. mit.edusemanticscholar.org

Moreover, the DNP group is widely used in fluorescence-based assays. It can act as an effective quencher for various fluorophores, such as 7-methoxycoumarin (B196161) (Mca). sigmaaldrich.com In fluorescence resonance energy transfer (FRET) applications, a substrate peptide is synthesized with a fluorophore on one side of a cleavage site and a DNP quenching group on the other. In the intact peptide, the fluorescence is suppressed. Upon enzymatic cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. sigmaaldrich.com This method provides a highly sensitive means to study protease activity and specificity. sigmaaldrich.com

Hapten-Antibody Binding Dynamics and Thermodynamics

This compound is a classic bivalent hapten used extensively to study the interactions between antigens and antibodies. Its two DNP groups allow it to cross-link antibodies, providing insights into the thermodynamics and kinetics of binding, antibody structure, and the mechanisms of immune cell activation. researchgate.netnih.gov

The binding of DNP haptens, including ε-DNP-lysine and bis(DNP)lysine, to anti-DNP antibodies has been thoroughly characterized using a variety of biophysical techniques. Methods such as equilibrium dialysis, fluorescence quenching, and ammonium (B1175870) sulphate precipitation have been employed to determine the binding affinities of monoclonal anti-DNP antibodies. mit.edunih.gov These studies reveal that antibody populations are often heterogeneous, with a range of affinities for the DNP ligand. mit.edu

Thermodynamic analyses have provided detailed information on the energetics of this interaction. Calorimetric measurements have determined the enthalpy (ΔH) and entropy (ΔS) changes associated with the binding of 2,4-dinitrophenyl-L-lysine to anti-DNP antibodies from different species. nih.govnih.gov For example, rabbit and goat antibodies exhibit similar, highly exothermic enthalpy changes, while the enthalpy change for guinea pig antibodies is significantly less exothermic. nih.gov Interestingly, a significant correlation has been found between the free energy change (ΔG) and the entropy change, suggesting that differences in affinity among heterogeneous antibody populations arise primarily from entropy-driven interactions with the hapten's lysyl side-chain. nih.govnih.gov

Thermodynamic Parameters for the Binding of 2,4-dinitrophenyl-L-lysine to Anti-DNP Antibodies
Antibody SourceBinding ParameterValueReference
RabbitEnthalpy Change (ΔH)-13.9 kcal/mol nih.govnih.gov
GoatEnthalpy Change (ΔH)-14.8 kcal/mol nih.gov
Guinea PigEnthalpy Change (ΔH)-8.7 kcal/mol nih.gov
Rabbit (Fractionated)Free Energy Change (ΔG)-8.35 to -10.0 kcal/mol nih.gov

Kinetic studies have also been performed, particularly with bivalent haptens like this compound. The kinetics of dimerization of IgE-class antibody Fab fragments by Nα, Nε-di(dinitrophenyl)-L-lysine have been investigated, yielding specific dissociation rate constants. nih.gov

A remarkable feature of the interaction between this compound and certain immunoglobulins is the phenomenon of tandem binding. X-ray crystallography studies of a human Bence-Jones dimer (Mcg) co-crystallized with this compound revealed that two molecules of the ligand could bind simultaneously within a single protein molecule. nih.govnih.gov

The two bound ligands adopted strikingly different conformations and engaged in different types of interactions with the protein. nih.gov One ligand molecule was found in the main binding cavity in an extended conformation, with one of its DNP rings exposed to the solvent. nih.gov The binding of this first ligand occurred with no significant conformational change in the protein. nih.gov The second ligand molecule, however, bound in a deep pocket located beneath the main cavity. nih.gov To fit into this pocket, the second ligand adopted a very compact conformation, and its binding induced a significant conformational change in the protein, causing the binding site to expand to accommodate the oversized ligand. nih.govnih.gov This observation of two distinct binding modes—one with and one without accompanying protein conformational change—within a single protein molecule highlights the flexibility and adaptability of antibody binding sites. nih.gov

Tandem Binding of this compound to the Mcg Immunoglobulin Dimer
Binding SiteLigand ConformationProtein ConformationReference
Main CavityExtended (one DNP ring solvent-exposed)No significant change nih.gov
Deep PocketCompact (both DNP rings immersed)Binding site expanded to accommodate ligand nih.govnih.gov

Influence on Protein Structural Integrity and Stability

Effects on Myosin Absorption and Aggregation

Research into the interaction between Bis(2,4-dinitrophenyl)-L-lysine (bis-DNP-lysine) and the motor protein myosin has provided valuable insights into structural changes within the protein. Studies utilizing equilibrium dialysis have measured the absorption of bis-DNP-lysine by myosin and its subfragment, heavy meromyosin, particularly after modifying the protein's sulphydryl groups with reagents like p-chloromercuribenzoate (pCMB). publish.csiro.au

The absorption of bis-DNP-lysine by myosin is sensitive to the ionic strength of the environment and the state of its sulphydryl groups. publish.csiro.au At a high ionic strength of 0.5, a notable increase in the absorption of bis-DNP-lysine is observed when the sulphydryl groups of myosin or heavy meromyosin are partially blocked. publish.csiro.au This increased absorption correlates with a significant rise in the adenosinetriphosphatase (ATPase) activity of the enzyme. publish.csiro.au Interestingly, a distinct maximum is seen in the curve plotting bis-DNP-lysine absorption against the extent of sulphydryl-group blocking. publish.csiro.au These findings suggest that the partial blocking of these specific sulphydryl groups induces a conformational change in the heavy meromyosin region, displacing a relatively large peptide segment and making new binding sites available for bis-DNP-lysine. publish.csiro.au

In contrast, at a low ionic strength of 0.1, where myosin exists in an aggregated state, these effects are not observed. publish.csiro.au There is no maximum in the absorption curve for aggregated myosin or for monomeric heavy meromyosin, and no corresponding increase in ATPase activity occurs with partial sulphydryl group blockage. publish.csiro.au This indicates that the structural flexibility of myosin, which allows for the exposure of bis-DNP-lysine binding sites, is dependent on the ionic environment and the protein's aggregation state. publish.csiro.au The complete blocking of sulphydryl groups also leads to an increased total absorption of bis-DNP-lysine, which is interpreted as a significant structural change in the myosin molecule. publish.csiro.au

Table 1: Effect of Sulphydryl Group Blocking on Myosin Properties at Different Ionic Strengths

Ionic Strength Myosin State Sulphydryl Group Blocking Bis-DNP-lysine Absorption ATPase Activity
0.5 Monomeric Partial Increased (with a maximum) Increased

| 0.1 | Aggregated | Partial | No maximum observed | No increase |

Contributions to Protein Stabilization via Covalent and Non-Covalent Interactions

This compound contributes to protein stabilization through a combination of strong, permanent covalent bonds and weaker, transient non-covalent interactions. These interactions are fundamental to protein structure and function, and their modulation by ligands can have significant effects. nih.govmgcub.ac.in

Covalent Interactions

The formation of covalent bonds between a molecule and a protein introduces a high degree of stability. biorxiv.org The dinitrophenyl group, typically introduced by reacting 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB) with a protein, forms a highly stable covalent adduct with nucleophilic amino acid side chains. canterbury.ac.nz The most common target is the ε-amino group of a lysine residue, which reacts to form a dinitrophenyl-lysine (B1671559) (DNP-lysine) derivative. canterbury.ac.nz This reaction is a well-established method for labeling and quantifying reactive lysine residues in proteins. canterbury.ac.nz

Once formed, this covalent bond effectively cross-links the DNP moiety to the protein backbone, restricting the conformational freedom of the polypeptide chain in that region. This modification can lock the protein into a specific conformation, thereby increasing its thermal and chemical stability. biorxiv.org The irreversible nature of this bond means that it provides a long-lasting stabilization effect, in contrast to the more dynamic non-covalent interactions. mgcub.ac.in

Non-Covalent Interactions

While covalent bonds provide permanent stabilization, the collective effect of multiple non-covalent interactions is crucial for sculpting and maintaining the three-dimensional structure of proteins. nih.govbasicmedicalkey.com These interactions, though individually weak (ranging from -0.5 to -50 kcal/mol), are numerous in a protein structure and introduce the necessary flexibility for biological function. nih.gov this compound can participate in several types of non-covalent interactions:

Hydrophobic and π-π Stacking Interactions: The two dinitrophenyl rings are aromatic and hydrophobic. They can interact favorably with non-polar pockets on the protein surface or within its folded core. These rings can also engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, further anchoring the molecule to the protein and stabilizing the local structure. basicmedicalkey.com

Hydrogen Bonds: The nitro groups on the dinitrophenyl rings and the carboxyl and amino groups of the lysine portion of the molecule can act as hydrogen bond acceptors and donors. They can form hydrogen bonds with polar amino acid side chains, the polypeptide backbone, or surrounding water molecules, contributing to the stability of the protein-ligand complex. basicmedicalkey.comnih.gov

Electrostatic Interactions: The lysine component of the molecule contains a primary amine and a carboxylic acid group, which can be charged depending on the pH. These charged groups can form salt bridges or electrostatic interactions with oppositely charged amino acid residues on the protein surface, such as aspartate or glutamate (B1630785). basicmedicalkey.com

Table 2: Chemical Compounds Mentioned

Compound Name
Adenosinetriphosphatase
Aspartate
Bis(2,4-dinitrophenyl)-L-lysine
p-chloromercuribenzoate
1-Fluoro-2,4-dinitrobenzene
Glutamate
Heavy Meromyosin
Myosin
Phenylalanine
Tryptophan

Immunological Research Applications of Bis Dinitrophenyl Lysine

Dinitrophenyl Haptens in Immunogen and Allergen Design

The ability of the dinitrophenyl (DNP) group to provoke a robust immune response when conjugated with proteins or peptides has established it as a fundamental component in the creation of experimental immunogens and allergens. caymanchem.com This allows researchers to study the mechanisms of immune recognition, antibody production, and allergic reactions in a controlled manner.

Evaluation of Immunogenicity in Animal Models

DNP-conjugated molecules have been extensively used to study immunogenicity in various animal models, including mice, rabbits, and guinea pigs. nih.govaai.orgwiley.com For a T-independent antigen to be immunogenic in mice, it must possess a minimum number of haptens (approximately 20) that are appropriately spaced to allow for the clustering of B-cell receptors. nih.gov Molecules falling below this threshold are non-immunogenic. nih.gov

In guinea pigs, the immunogenicity of DNP-polylysine conjugates was evaluated, with L-polylysine derivatives inducing an immune response in about 20% of the animals, whereas D-polylysine conjugates showed no evidence of antibody formation. aai.org Studies in rabbits immunized with DNP-modified bovine serum albumin (BSA) demonstrated the production of antibodies against the DNP-BSA conjugate, BSA alone, and DNP alone, highlighting the potential for cross-reactive responses. wiley.com

Furthermore, research has shown that treating adult mice with DNP bound to isogeneic serum can induce a state of specific immunological tolerance, rendering them unable to respond to a subsequent challenge with a DNP-carrier complex. capes.gov.br This unresponsiveness is dose-dependent, transient (but maintainable with further injections), and specific to the hapten. capes.gov.br Interestingly, DNP conjugates of certain lysine (B10760008) homopolymers were found to be non-immunogenic yet still capable of inducing tolerance in mice, indicating that antigenicity is not a prerequisite for tolerance induction. capes.gov.br

Comparative Studies on the Ability to Elicit Allergic Reactions (e.g., Anaphylaxis, Wheal-and-Erythema)

Dinitrophenyl haptens have been instrumental in developing animal models of allergic reactions. For instance, a model of topically induced ocular anaphylaxis has been established in rats. arvojournals.org In this model, rats immunized with DNP-Ascaris and subsequently challenged topically with di-DNP-lysine exhibited clinical conjunctival edema and mast cell degranulation, with the severity of the reaction correlating with the concentration of di-DNP-lysine. arvojournals.orgtandfonline.com This model effectively simulates the ocular component of human hay fever. arvojournals.org

Similarly, a model of passive ocular anaphylaxis was developed in guinea pigs. karger.com Subconjunctival injection of guinea pig anti-DNP antibodies followed by topical application of di-DNP-lysine elicited both early-phase and late-phase anaphylactic reactions. karger.com

Studies comparing different DNP derivatives have provided insights into the structural requirements for eliciting immediate-type allergic skin responses. rupress.org While bis-DNP-lysine and DNP-polylysines were not effective at inducing antibody formation for passive cutaneous anaphylaxis in guinea pigs, succinylated DNP-polylysines were nearly as effective as DNP-proteins in eliciting specific wheal-and-erythema responses. rupress.org It was also found that for bivalent haptens, an optimal distance between the determinant groups is necessary for inducing positive Prausnitz-Küstner (P-K) reactions, as α,ε,N-bis-DNP-lysine was ineffective. rupress.org

Factors Influencing Antigenic Effectiveness and Antibody Affinity

Several factors influence the effectiveness of DNP-haptens as antigens and the affinity of the antibodies they elicit. The nature of the carrier molecule to which the DNP hapten is attached plays a crucial role. semanticscholar.org The dose of the immunogenic stimulus, the immunization schedule, and genetic factors also significantly impact antibody affinity. eur.nl

Research has shown that increasing the hapten density on a sufficiently large carrier molecule enhances its immunogenicity. nih.gov Conversely, for molecules below the threshold size, increasing hapten density leads to a state of immune tolerance. nih.gov The molecular size of the hapten itself also affects the immune response. An increase in the molecular dimensions of the DNP hapten was associated with a decrease in the intensity and a delay in the appearance of precipitable antibodies. nih.gov

Antibody affinity for the DNP determinant matures over time, with the affinity constant increasing significantly in the weeks following immunization. eur.nlnih.gov However, the rate of this affinity maturation is inversely related to the antigen dosage. eur.nl Furthermore, the molecular structure of the hapten can influence this maturation process. For instance, antibodies against the simple DNP group showed a roughly 100-fold increase in affinity over five weeks, while antibodies against larger DNP-containing haptens exhibited much smaller changes in affinity over the same period. nih.gov This suggests that as the size of the antigenic determinant increases, the temporal variations in binding affinity decrease. nih.gov The affinity of the antibody is also a critical factor in the ability of bis-DNP-lysine to evoke specific wheal-and-erythema responses. rupress.org

Table 1: Factors Influencing DNP-Hapten Immunogenicity and Antibody Affinity

Factor Influence Research Finding
Hapten Number Immunogenicity A threshold number of ~20 haptens per molecule is required for T-independent immunogenicity in mice. nih.gov
Hapten Density Immunogenicity/Tolerogenicity On large carriers, increased density enhances immunogenicity. On small carriers, it increases tolerogenicity. nih.gov
Carrier Molecule Antibody Affinity & Response The carrier molecule significantly affects the affinity and characteristics of the anti-DNP antibody produced. semanticscholar.org
Hapten Size Antibody Response Increased hapten size can decrease the intensity and delay the appearance of precipitable antibodies. nih.gov
Antigen Dosage Antibody Affinity Maturation The rate of affinity maturation is inversely related to the antigen dose. eur.nl
Immunization Time Antibody Affinity Antibody affinity for the DNP hapten generally increases progressively after immunization. eur.nl
Bivalent Hapten Structure Allergic Reaction Elicitation Optimal spacing between determinant groups on a bivalent hapten is crucial for eliciting skin reactions. rupress.org

Utilization of Anti-Dinitrophenyl Antibodies in Immunological Assays

Anti-DNP antibodies are indispensable reagents in a wide array of immunological assays, serving critical functions as controls and for specific detection applications.

Role as Control Haptens and Antibodies in ELISA, Western Blot, and Immunofluorescence

Because the DNP hapten is not naturally found in tissues, anti-DNP antibodies serve as excellent negative or irrelevant controls in various immunoassays, including ELISA, Western blot, immunofluorescence, immunohistochemistry, and flow cytometry. synabs.besynabs.be They are also commonly used as non-targeting isotype controls in both in vitro and in vivo studies. synabs.be This allows researchers to account for non-specific binding of antibodies to cells or proteins, ensuring the specificity of the primary antibody being tested. The DNP/anti-DNP system is also utilized as an alternative to the biotin-streptavidin detection system in applications where biotin-free systems are preferred. synabs.besydlabs.com Probes or other antibodies labeled with DNP can be detected using anti-DNP antibodies. synabs.be

Application in the Detection and Visualization of Oxidative Damage

A significant application of anti-DNP antibodies is in the detection and visualization of oxidative damage within cells and tissues. synabs.besynabs.be Oxidative stress can lead to the formation of carbonyl groups on proteins, which are stable markers of this damage. scispace.comnih.gov These protein carbonyls can be chemically derivatized using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyls to form a stable DNP-hydrazone product. caymanchem.comscispace.comnih.gov

Specific anti-DNP antibodies can then be used to detect these DNP-tagged proteins through techniques like Western blotting and immunohistochemistry. scispace.comnih.govnih.gov This immunochemical method allows for the localization and quantification of oxidatively damaged proteins, providing valuable insights into the pathogenesis of diseases associated with oxidative stress, such as Alzheimer's disease. synabs.benih.gov

Table 2: Applications of Anti-DNP Antibodies in Immunological Assays

Assay Application of Anti-DNP Antibody Purpose
ELISA Negative Control, Isotype Control, Detection System To control for non-specific binding and as an alternative to biotin-streptavidin systems. synabs.besydlabs.comsigmaaldrich.com
Western Blot Negative Control, Isotype Control, Detection of Carbonyls To ensure antibody specificity and to detect DNP-derivatized proteins indicating oxidative damage. caymanchem.comsynabs.besydlabs.comscispace.com
Immunofluorescence Negative Control, Isotype Control To control for non-specific staining in imaging applications. synabs.becreativebiolabs.net
Immunohistochemistry Negative Control, Isotype Control, Detection of Carbonyls To ensure specific staining in tissue sections and to visualize sites of oxidative damage. synabs.benih.gov
Flow Cytometry Negative Control, Isotype Control To set gates and control for non-specific antibody binding to cells. synabs.besydlabs.com

Specific Inhibition of Allergic Responses by Monovalent Dinitrophenyl Haptens

The cross-linking of immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils by multivalent allergens is a critical initiating event in the cascade of allergic reactions. This process triggers the degranulation of these cells, leading to the release of histamine, cytokines, and other pro-inflammatory mediators. aai.org A key strategy to intervene in this pathway is the use of monovalent haptens. These small molecules are designed to bind to the antigen-binding sites of IgE antibodies without causing the cross-linking necessary for cell activation. By occupying these sites, monovalent haptens competitively inhibit the binding of larger, multivalent allergens, thereby preventing the allergic response. aai.orgwikipedia.org

The dinitrophenyl (DNP) group, often conjugated to a carrier molecule like lysine to create a monovalent hapten such as DNP-lysine, has been instrumental in studying and demonstrating this inhibitory mechanism. aai.orgsemanticscholar.org Research has shown that monovalent DNP haptens can effectively block IgE-mediated degranulation of mast cells and basophils that have been sensitized with anti-DNP IgE. aai.orgnih.gov

Detailed Research Findings

Studies utilizing the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell degranulation, have provided significant insights into the inhibitory effects of monovalent DNP haptens. In these experiments, cells are first primed with IgE specific for the DNP determinant. Subsequent exposure to a multivalent allergen, such as DNP conjugated to bovine serum albumin (DNP-BSA), leads to robust degranulation. However, the introduction of a monovalent hapten, like DNP-lysine, can significantly attenuate this response.

One study demonstrated that DNP-lysine effectively blocked degranulation stimulated by a multivalent DNP-allergen in IgE-primed cells. aai.org The inhibitory effect was dose-dependent, with higher concentrations of the monovalent hapten leading to greater inhibition of mediator release. This competitive inhibition confirms that the monovalent hapten occupies the IgE binding sites, preventing the multivalent allergen from cross-linking the receptors and triggering cellular activation. aai.org

The table below summarizes the findings from a representative experiment on the inhibition of IgE-mediated degranulation by DNP-lysine in RBL-2H3 cells.

Table 1: Inhibition of IgE-Mediated Degranulation by Monovalent DNP-Lysine This table is interactive. You can sort and filter the data.

Stimulus Monovalent Hapten (DNP-lysine) Concentration (µg/mL) Degranulation (% of maximum)
Multivalent Allergen (DNP-BSA) 0 100
Multivalent Allergen (DNP-BSA) 1 60
Multivalent Allergen (DNP-BSA) 3 25
Multivalent Allergen (DNP-BSA) 10 10
IgE alone 0 5
IgE alone 3 5

The data clearly illustrates that as the concentration of the monovalent DNP-lysine increases, the degranulation response to the multivalent DNP-BSA allergen is progressively reduced. It is also important to note that the monovalent hapten by itself does not induce degranulation, confirming its inability to cross-link IgE receptors. aai.org

Further research has explored the broader implications of this inhibitory mechanism. The concept of using monovalent haptens extends beyond in vitro models and holds potential for therapeutic interventions in allergic diseases. By preventing the initial step of allergen-IgE interaction on mast cells, it is theoretically possible to suppress the clinical manifestations of allergy.

The specificity of this inhibition is a key aspect. The monovalent hapten must correspond to the specificity of the IgE antibodies involved in the allergic reaction. iu.edu For instance, DNP-lysine will only inhibit allergic responses mediated by anti-DNP IgE and will not be effective against allergies triggered by other allergens for which the individual has specific IgE.

Methodological and Analytical Applications in Chemical Biology and Biotechnology

Applications in Peptide Synthesis and Bioconjugation Technologies

Bis(dinitrophenyl)lysine is a valuable component in the construction of functional peptides and bioconjugates. Its ability to be incorporated into peptide chains and linked to other molecules underpins its utility in creating probes and modified surfaces for biological research.

This compound as a Component in Synthetic Peptide Libraries

Synthetic peptide libraries are powerful tools for screening and identifying substrates or inhibitors for enzymes, or for mapping protein-protein interactions. lifetein.comresearchgate.net this compound, or more commonly its monosubstituted counterpart Nε-(2,4-dinitrophenyl)lysine, is incorporated into these libraries primarily as a fluorescence quencher. nih.govresearchgate.net These libraries often consist of internally quenched fluorescent (IQF) peptide substrates, which contain a fluorophore and a quencher positioned on opposite sides of a protease cleavage site. nih.govnsf.gov

In this design, the dinitrophenyl (DNP) group on the lysine (B10760008) residue quenches the fluorescence of a donor fluorophore through Förster Resonance Energy Transfer (FRET). nih.govnsf.gov When a protease cleaves the peptide bond between the fluorophore and the quencher, the two are separated, leading to an increase in fluorescence that can be monitored to determine enzyme activity. nsf.gov By creating a library of peptides with varying sequences, researchers can rapidly screen for the optimal substrate sequence for a particular protease. nih.govnih.gov This approach has been successfully used to investigate the substrate specificity of diverse protease families, including caspases, metalloproteinases, and serine proteases. nih.govnih.gov

Table 1: Examples of Donor/Acceptor Pairs in IQF Peptide Substrates

Fluorophore (Donor)Quencher (Acceptor)Application Example
7-amino-4-carbamoylmethylcoumarin (ACC)2,4-dinitrophenyl-lysine (Lys(DNP))Highly sensitive assays for caspases, elastase, MMPs. nih.govnih.gov
7-methoxy-coumarin-4-yl acetic acid (MCA)2,4-dinitrophenyl-lysine (Lys(DNP))Conventional assays for various endopeptidases. nih.govresearchgate.net
2-aminobenzoic acid (Abz)Dinitrophenol (DNP)FRET assay for integral membrane proteases ZMPSTE24 and Ste24. nsf.gov

Strategies for Bioconjugation to Biomolecules and Surfaces

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a stable complex. thermofisher.com The lysine residue, with its primary ε-amine group, is a frequent target for such modifications due to its high abundance on the surface of proteins and its good nucleophilicity. thermofisher.commdpi.com The dinitrophenyl groups of this compound can serve as haptens for antibody recognition or as quenching moieties, making the entire molecule a useful payload for conjugation.

Several strategies can be employed to conjugate this compound to other biomolecules or surfaces:

Amine-Reactive Chemistry : The carboxylic acid group of this compound can be activated to create a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated molecule can then readily react with primary amines on the surface of proteins or on amine-functionalized surfaces to form stable amide bonds. thermofisher.com

Carbodiimide Chemistry : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple the carboxylic acid of this compound to primary amines on a target biomolecule. thermofisher.com

Surface Immobilization : this compound can be attached to surfaces for various applications, such as creating affinity matrices or diagnostic arrays. mdpi.com For instance, surfaces functionalized with aldehyde groups can react with the amine groups of the lysine backbone, although this would be less specific if the α-amine is not protected. thermofisher.com A more controlled approach involves activating the molecule's carboxyl group for reaction with an amine-coated surface.

These conjugation reactions allow for the attachment of the DNP moiety, a well-known hapten, to proteins, enabling their detection in immunoassays or their use in studying immune responses.

Integration with Click Chemistry Methodologies for Protein Modification

Click chemistry refers to a class of biocompatible reactions that are rapid, high-yielding, and highly specific, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. acs.orgnih.gov This methodology offers a powerful way to modify proteins and peptides with high precision. biorxiv.orgnih.gov

To integrate this compound with click chemistry, the molecule would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, the carboxylic acid of this compound could be reacted with an azide- or alkyne-containing amine to introduce the "clickable" handle.

The resulting "clickable" this compound could then be conjugated to a biomolecule that has been correspondingly modified with the complementary reactive partner:

Protein Modification : A protein of interest can be genetically or chemically modified to contain an unnatural amino acid with an azide or alkyne side chain. nih.gov

Click Reaction : The alkyne-modified this compound can then be "clicked" onto the azide-modified protein (or vice versa) in a highly selective manner, forming a stable triazole linkage. acs.orgnih.gov

This approach allows for the site-specific labeling of proteins with the this compound moiety, enabling precise placement of the DNP groups for applications in fluorescence quenching, immuno-detection, or probing protein-protein interactions. biorxiv.org

Development of Fluorescent and Chemiluminescent Probes for Biomolecular Studies

The dinitrophenyl group is central to the function of this compound in analytical probes, primarily due to its ability to absorb light and act as an energy acceptor.

Dinitrophenyl Moiety as a Fluorescence Quencher in Protease Assays

The most significant application of the dinitrophenyl moiety in this context is as a robust fluorescence quencher in FRET-based protease assays. nih.govnsf.gov In these assays, a peptide substrate is synthesized with a fluorescent donor (fluorophore) at one end and a lysine residue modified with a DNP group (the acceptor or quencher) at the other. researchgate.netnih.gov

The mechanism relies on FRET, where the emission spectrum of the fluorophore overlaps with the absorption spectrum of the DNP group. nih.gov In the intact peptide, the proximity of the donor and acceptor allows for efficient energy transfer, which quenches the fluorescence of the donor. nsf.gov Upon enzymatic cleavage of the peptide bond separating the two, the fluorophore is released from the quenching influence of the DNP group, resulting in a quantifiable increase in fluorescence intensity. researchgate.netnsf.gov

The DNP group is an effective "dark" quencher, meaning it dissipates the absorbed energy as heat rather than emitting its own fluorescence, which simplifies data analysis by reducing background signal. nih.gov The development of donor-acceptor pairs like ACC/Lys(DNP) has led to assays with high sensitivity, allowing for the use of lower concentrations of both enzyme and substrate. nih.govnih.gov

Table 2: Research Findings on DNP as a Fluorescence Quencher

Research FocusKey FindingReference
Development of a new FRET pairThe ACC/Lys(DNP) pair is 7-10 times more sensitive than the conventional MCA/Lys(DNP) pair for various proteases. nih.govnih.gov
Assay for integral membrane proteasesAn assay using an Abz fluorophore and a DNP quencher was developed to quantitatively measure the activity of ZMPSTE24 and Ste24. nsf.gov
Investigation of protease specificityIQF substrates with a Lys(DNP) quencher were used in libraries to dissect the P1-P1' specificity of caspases. researchgate.net
Chikungunya virus protease substrateA robust fluorogenic substrate for the Chikungunya virus protease was developed using an ACC donor and a Lys(DNP) quencher. biorxiv.org

Utilization in Chemiluminescence Detection Systems for Fluorescent Compounds

Chemiluminescence is the emission of light from a chemical reaction. A prominent system for the detection of fluorescent compounds is the peroxyoxalate chemiluminescence (PO-CL) reaction. wikipedia.orgtandfonline.com This system typically involves the reaction of an oxalate (B1200264) ester with hydrogen peroxide to form a high-energy intermediate. wikipedia.orgrsc.org This intermediate can then transfer its energy to a suitable fluorescent molecule (fluorophore), causing it to emit light. wikipedia.org

A key reagent in many PO-CL systems is bis(2,4-dinitrophenyl)oxalate (DNPO). wikipedia.orgrsc.orgglobalauthorid.comcalpaclab.com The reaction of DNPO with hydrogen peroxide is a cornerstone of this detection method. rsc.orglau.edu.lb However, bis(2,4-dinitrophenyl)oxalate is a distinct chemical compound from This compound . There is no evidence in the reviewed literature to suggest that this compound is used as a reagent in peroxyoxalate chemiluminescence detection systems. The dinitrophenyl-containing compound central to this technology is the oxalate ester, not the modified amino acid.

Analytical Techniques for Lysine Quantification and Residue Profiling

The quantification of lysine and the characterization of its residue reactivity within proteins are fundamental to various fields, from nutrition science to drug discovery. The unique chemical properties of lysine's ε-amino group allow for the development of specific analytical methods. These techniques range from classic chemical derivatization to sophisticated proteomic strategies, each providing distinct insights into lysine's role and status in biological systems.

Dinitrophenyl-Based Methods for Reactive Lysine Determination

One of the foundational methods for quantifying "available" or "reactive" lysine—lysine residues whose ε-amino groups are free and chemically reactive—is based on dinitrophenylation. cambridge.org This approach utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. ucla.eduwikipedia.org The method, often referred to as the Carpenter method, was developed to specifically measure the amount of lysine that is biologically active, as its ε-amino group has not been modified, for instance, through Maillard reactions during food processing. google.com

The core principle involves the reaction of FDNB with the primary ε-amino group of lysine residues within a protein under mild alkaline conditions. google.comgoogle.com This reaction is a nucleophilic aromatic substitution, where the amino group attacks the electron-deficient benzene (B151609) ring of FDNB, displacing the fluorine atom. ucla.eduquora.com The result is the formation of a stable, yellow-colored N-ε-(2,4-dinitrophenyl)lysine (ε-DNP-lysine) derivative. oup.com

Following the derivatization, the protein is subjected to acid hydrolysis to break it down into its constituent amino acids. google.comoup.com The liberated ε-DNP-lysine, which is stable to this hydrolysis, is then quantified. gbiosciences.com Quantification can be achieved colorimetrically by measuring the absorbance of the yellow derivative, or more specifically by using High-Performance Liquid Chromatography (HPLC) to separate and measure the DNP-lysine. cambridge.orgoup.com

Methodological Considerations:

Reaction Specificity: While FDNB preferentially reacts with the ε-amino group of lysine, it also reacts with the N-terminal α-amino group of the protein and the amino groups of other free amino acids present in the sample. cambridge.orgucla.edu If free lysine is present, both its α- and ε-amino groups can react with FDNB, forming This compound . cambridge.orgresearchgate.net

Hydrolysis Stability: A significant challenge is that ε-DNP-lysine is not completely stable during the acid hydrolysis step, which can lead to underestimation of the reactive lysine content. cambridge.orgresearchgate.net This often necessitates the use of correction factors to account for these losses. researchgate.net

Interference: In samples with a high carbohydrate content, interfering compounds may form during hydrolysis, potentially affecting the colorimetric measurement and leading to an overestimation of lysine. google.comuark.edu

Despite these limitations, the dinitrophenylation method remains a crucial reference technique for determining reactive lysine, particularly in the context of food and feed science. cambridge.orggoogle.com

Broader Biological and Epigenetic Implications

Relevance to Post-Translational Modifications of Proteins

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, vastly expanding the functional diversity of the proteome. thermofisher.com These modifications, which include the addition of various chemical groups to amino acid side chains, are critical for regulating protein activity, localization, and interactions. thermofisher.com Lysine (B10760008), with its reactive ε-amino group, is a frequent target for a wide array of PTMs, highlighting its importance in cellular signaling and function. mdpi.com

Oxidative Modification of Lysine Residues in Protein Structure and Function

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, can lead to the oxidative modification of proteins. Lysine residues are susceptible to such modifications. encyclopedia.pub

One prominent form of oxidative modification is carbonylation, which involves the formation of aldehyde and keto groups on the side chains of amino acids like lysine. nih.gov This modification can alter a protein's local structure, thereby affecting its function, stability, and interactions with other molecules. nih.gov The enzyme family of lysyl oxidases (LOX) catalyzes the oxidative deamination of lysine residues to form reactive aldehydes. nih.gov This process is crucial in various biological contexts, including the regulation of transcription factors. nih.gov

Studies have shown that the oxidation of lysine residues can generate a variety of products, including 2-amino-adipicsemialdehyde. annualreviews.org Polyphenols, particularly those of the o-diphenolic type, have been observed to mediate the oxidative deamination of lysine residues in the presence of copper ions. nih.gov This reaction results in an equilibrium between an aldehyde and a 2-piperidinol (B1352357) derivative. nih.gov Furthermore, N-formylation of lysine has been identified as a secondary modification that can arise from oxidative damage to DNA. pnas.org

Contribution to Protein Stabilization and Crosslinking in Connective Tissues

Lysine plays a vital role in the structure and stability of connective tissues, primarily through its involvement in the crosslinking of collagen and elastin (B1584352) fibers. wikipedia.orgscispace.com This crosslinking is essential for the tensile strength and elasticity of tissues like skin, tendons, and ligaments. wikipedia.org

The process begins with the enzymatic modification of lysine and hydroxylysine residues within collagen and elastin by lysyl oxidase (LOX). nih.gov LOX is a copper-dependent enzyme that converts the ε-amino groups of these residues into reactive aldehydes. nih.gov These aldehydes then spontaneously react with other aldehyde groups or with unmodified lysine and hydroxylysine residues to form covalent intra- and intermolecular cross-links. nih.gov These initial cross-links can mature into more complex and stable structures over time. nih.gov

The importance of this process is underscored by the condition known as lathyrism, which results from the inhibition of LOX and leads to defective connective tissues. nih.gov The structural integrity provided by these lysine-derived cross-links is fundamental to the biomechanical properties of various tissues throughout the body. nih.gov

Interplay with Amino Acid Metabolism and Biosynthetic Pathways

The availability and metabolism of lysine are intrinsically linked to its role in protein synthesis and modification. Understanding these pathways is crucial for comprehending how organisms produce and utilize this essential amino acid.

Lysine Biosynthesis and its Significance in Target Organisms

Lysine is an essential amino acid for humans and other animals, meaning it must be obtained from the diet. wikipedia.orgscispace.com However, many organisms, including bacteria, plants, and fungi, can synthesize lysine de novo through two primary pathways. wikipedia.orgscispace.cominformit.org

Diaminopimelate (DAP) Pathway: This pathway is found in bacteria and plants. wikipedia.orgeolss.netnih.gov It is part of the aspartate-derived biosynthetic family, which also produces threonine, methionine, and isoleucine. wikipedia.org A key intermediate in this pathway is meso-diaminopimelate (meso-DAP), which is not only a precursor to lysine but also a vital component of the peptidoglycan cell wall in many bacteria. eolss.net The essentiality of this pathway for bacterial survival makes its enzymes attractive targets for the development of new antibiotics. eolss.net

α-Aminoadipate (AAA) Pathway: This pathway is predominantly found in fungi and some protists. wikipedia.orgnih.gov It belongs to the glutamate (B1630785) biosynthetic family and involves the condensation of α-ketoglutarate and acetyl-CoA. wikipedia.org

The existence of these distinct biosynthetic pathways in different organisms highlights their evolutionary divergence. nih.gov The absence of these pathways in mammals underscores the importance of lysine as a nutritional requirement. eolss.net

Non-Enzymatic Protein Modifications in Biological Systems

In addition to enzyme-catalyzed modifications, lysine residues can also undergo non-enzymatic modifications. These reactions occur spontaneously when proteins encounter reactive metabolites. uni-halle.deresearchgate.net While often associated with cellular stress and aging, some non-enzymatic modifications can be reversible and play regulatory roles. researchgate.net

Examples of non-enzymatic modifications involving lysine include:

Glycation: The non-enzymatic addition of sugar molecules to proteins. wikipedia.org

Acylation: Reactive acyl-CoA species, acyl phosphates, and α-dicarbonyls can non-enzymatically acylate lysine residues. uni-halle.defrontiersin.org These modifications can accumulate with age and may interfere with processes like ubiquitination, which is crucial for protein degradation. uni-halle.defrontiersin.org For instance, 1,3-bisphosphoglycerate, a glycolytic intermediate, can non-enzymatically modify lysine residues on glycolytic enzymes, potentially acting as a feedback mechanism. uni-halle.de

Carbamylation: The addition of isocyanic acid to the N-terminus or lysine side chains of a protein. wikipedia.org

These non-enzymatic modifications represent a direct link between cellular metabolism and the state of the proteome, with potential implications for aging and disease. nih.govfrontiersin.org

Emerging Research Avenues and Future Perspectives

Advanced Bioconjugation and Bioorthogonal Chemistry Utilizing Dinitrophenyl Derivatives

The field of bioconjugation, which involves the chemical modification of biomolecules, is increasingly relying on advanced techniques to create stable and specific linkages. nih.govthno.org Dinitrophenyl (DNP) derivatives, including Bis(dinitrophenyl)lysine, are proving to be valuable tools in this endeavor.

Historically, reagents like 2,4-dinitrofluorobenzene (DNFB) were used for peptide sequencing, though their selectivity for specific amino acids was moderate. nih.gov Modern bioconjugation strategies aim for higher selectivity, a cornerstone of bioorthogonal chemistry, which focuses on reactions that can occur in living systems without interfering with native biochemical processes. nih.govmpg.de The arylation reactions involving dinitrophenyl groups offer a pathway to form stable carbon-heteroatom bonds with unique chemical properties. nih.gov

A key application lies in the modification of lysine (B10760008) residues on proteins. thno.orgulisboa.pt While traditional methods often lead to heterogeneous products due to the high abundance of lysine, the development of more selective dinitrophenyl-based reagents is a promising area of research. mpg.de These reagents can be designed to react specifically with the ε-amine group of lysine, enabling the attachment of various functional molecules such as fluorescent dyes, polymers, or drugs. nih.govmpg.de

The stability of the resulting bioconjugates is a critical factor. For instance, conjugates formed through reactions with thiol groups can sometimes be reversed, which may be advantageous or disadvantageous depending on the application. thermofisher.com The development of dinitrophenyl derivatives that form highly stable and irreversible linkages is therefore a significant research focus.

High-Throughput Screening Approaches for Novel Ligand-Protein Interactions

High-throughput screening (HTS) is a crucial technology in drug discovery and proteomics, allowing for the rapid assessment of interactions between ligands and proteins. researchgate.netnih.gov Dinitrophenyl moieties are being incorporated into HTS methodologies to facilitate the discovery of novel binding partners. researchgate.net

One approach involves the use of dinitrophenyl-functionalized solid supports or resins in affinity chromatography. researchgate.net These materials can be used to screen libraries of compounds or protein mixtures to identify molecules that bind to the dinitrophenyl group. This strategy has been employed to study the binding properties of proteins like pepsin. researchgate.net The automation of these screening methods using robotic systems allows for the analysis of a vast number of interactions in a short period. researchgate.net

Furthermore, the development of sensitive detection methods is essential for successful HTS. Chromogenic or fluorogenic probes that incorporate a dinitrophenyl group can be designed to produce a detectable signal upon binding to a target protein. acs.org For example, changes in fluorescence can be used to quantify the binding affinity of ligands. nih.gov Mass spectrometry-based techniques are also emerging as powerful tools for the label-free identification of ligands that bind to protein targets in an HTS format. bruker.comresearchgate.net

Screening MethodPrincipleApplication Example
Affinity ChromatographyDinitrophenyl-functionalized resins capture binding partners from a complex mixture.Studying ligand interactions with pepsin. researchgate.net
Chromogenic/Fluorogenic AssaysDinitrophenyl-containing probes generate a signal upon binding to a target.Detecting degradation products of polymers. acs.org
Mass Spectrometry (AS-MS)Label-free detection of ligands that bind to a target protein.High-throughput screening of small molecule libraries. bruker.com
Raman Interaction ProfilingMeasures changes in Raman spectra upon protein-ligand binding.Detecting time-dependent binding of 2,4-dinitrophenol (B41442) to transthyretin. pnas.org

Structural Elucidation of Complex Protein-Ligand Systems in Cellular Contexts

Understanding the three-dimensional structure of protein-ligand complexes is fundamental to deciphering their function and for rational drug design. cnr.itnih.gov While this compound itself is a small molecule, the dinitrophenyl group serves as a valuable component in studies aimed at elucidating the structure of more complex systems.

Crystallographic and NMR spectroscopic methods remain the gold standard for determining high-resolution structures of protein-ligand complexes. researchgate.netcnr.it The dinitrophenyl moiety can be incorporated into ligands to probe the binding pockets of proteins. embl.de The analysis of these complexes reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. nih.govresearchgate.net

A significant challenge is to study these interactions within the complex environment of a living cell. cnr.it In-cell structural biology is an emerging field that aims to overcome this hurdle. The development of probes and techniques that allow for the visualization and analysis of protein-ligand interactions in their native cellular context is a key area of future research. This includes the use of advanced imaging techniques and computational modeling to complement experimental data. cnr.it

The insights gained from these structural studies are invaluable for the design of new drugs and for understanding the molecular basis of diseases. cnr.it By analyzing the conservation of binding pocket residues across homologous proteins, researchers can identify key features that are essential for ligand binding. embl.de

Development of Mechanistic Probes for Investigating Cellular Pathways and Disease Mechanisms

Dinitrophenyl-containing molecules are being developed as sophisticated probes to investigate cellular pathways and the mechanisms of various diseases. researchgate.netnih.gov These probes are designed to be "smart" molecules that can report on specific biological events or the presence of certain molecules within a cell.

A major application is in the development of fluorescent probes. researchgate.netnih.govmdpi.com These probes often consist of a dinitrophenyl group that acts as a quencher, suppressing the fluorescence of a nearby fluorophore. bohrium.com When the dinitrophenyl group is cleaved or undergoes a specific reaction, for example, in the presence of a particular analyte like hydrogen sulfide (B99878) (H2S), the fluorescence is "turned on". researchgate.netnih.gov This allows for the sensitive and selective detection of the target molecule in living cells and even in whole organisms. researchgate.net

These probes can be further engineered to target specific subcellular compartments, such as the mitochondria or the endoplasmic reticulum, by incorporating appropriate targeting moieties. nih.govbohrium.com This enables researchers to study the role of specific molecules in different cellular locations.

The development of such mechanistic probes is crucial for understanding the complex signaling networks that regulate cellular processes and how their dysregulation contributes to diseases. nih.gov By providing tools to visualize and quantify specific molecular events in real-time, these probes are helping to unravel the intricate workings of the cell.

Probe TypeTarget AnalyteMechanism of ActionApplication
Fluorescent Turn-On ProbeHydrogen Sulfide (H2S)Cleavage of dinitrophenyl ether releases a fluorophore. researchgate.netImaging H2S in living cells. researchgate.net
Ratiometric Fluorescent ProbepH, IonsShift in fluorescence emission wavelength upon analyte binding. mdpi.comQuantitative analysis of analytes in cells. mdpi.com
Phosphorogenic Bioimaging ReagentBiothiols (e.g., Glutathione)Cleavage of a dinitrophenylsulfonamide (DNPS) unit enhances luminescence. bohrium.comSelective bioimaging and photocytotoxic applications. bohrium.com

Q & A

Q. What are the established synthetic routes for Bis(dinitrophenyl)lysine, and what analytical techniques are critical for confirming its structural integrity?

this compound is typically synthesized via nitrolysis of lysine derivatives using dinitrophenylating agents (e.g., 2,4-dinitrofluorobenzene) under controlled alkaline conditions. Methodological rigor requires stepwise purification via recrystallization or column chromatography, followed by structural validation using NMR (to confirm proton environments), mass spectrometry (for molecular weight verification), and HPLC (to assess purity >98%) . Cross-referencing spectral data with literature (e.g., CAS RN 2675-35-6) ensures reproducibility .

Q. How should researchers integrate this compound into theoretical frameworks addressing electron-deficient aromatic systems?

The compound’s dinitrophenyl groups act as strong electron-withdrawing moieties, making it a model system for studying charge-transfer interactions. Link experiments to Hückel’s molecular orbital theory to predict reactivity in nucleophilic substitutions or π-π stacking behavior. For example, computational modeling (DFT) can correlate experimental UV-Vis absorption peaks with theoretical electronic transitions .

Advanced Research Questions

Q. How can researchers design kinetic studies to elucidate the reaction mechanisms involving this compound in nucleophilic substitution reactions?

Use stopped-flow spectrophotometry to monitor real-time kinetics under varying pH, temperature, and nucleophile concentrations. Independent variables (e.g., [OH⁻]) should be systematically altered, while dependent variables (reaction rate constants) are derived from pseudo-first-order plots. Validate mechanisms via isotopic labeling (e.g., ¹⁵N NMR) or intermediate trapping experiments. Theoretical frameworks like the Hammett equation can quantify substituent effects on reactivity .

Q. What strategies are effective for resolving contradictions in reported spectroscopic data for this compound derivatives?

Contradictions often arise from solvent polarity effects or impurities. Conduct comparative analyses using standardized solvents (e.g., DMSO-d₆) and replicate conditions from conflicting studies. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography for unambiguous structural confirmation. Meta-analyses of literature should critically evaluate experimental protocols (e.g., reaction stoichiometry) to identify methodological discrepancies .

Q. What methodological considerations are essential when studying the thermodynamic stability of this compound complexes?

Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS). Control variables include ionic strength and temperature (10–45°C range). Complement with molecular dynamics simulations to model ligand-protein interactions. Ensure consistency in buffer systems (e.g., phosphate vs. Tris) to avoid artifacts. Publish raw data and error margins to facilitate reproducibility .

Q. What protocols ensure reproducibility in the synthesis of this compound under varying pH conditions?

Optimize pH (8.5–10.5) using carbonate or borate buffers to balance nitro-group reactivity and lysine solubility. Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals. Post-synthesis, use ion-exchange chromatography to isolate the zwitterionic form. Document all parameters (e.g., stirring rate, cooling methods) to align with FAIR data principles .

Methodological Frameworks

  • Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies. For example, conflicting HPLC retention times may reflect column aging; replicate analyses using new columns and standardized reference compounds .
  • Theoretical Integration : Anchor hypotheses to established models (e.g., Frontier Molecular Orbital theory for cycloaddition reactions) and explicitly state how findings extend or challenge existing frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dinitrophenyl)lysine
Reactant of Route 2
Reactant of Route 2
Bis(dinitrophenyl)lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.